molecular formula C14H10BrFO B125163 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran CAS No. 64169-66-0

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

Cat. No.: B125163
CAS No.: 64169-66-0
M. Wt: 293.13 g/mol
InChI Key: JMRFFXXIKAWNQQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is a synthetic organic compound that belongs to the class of dihydroisobenzofurans This compound is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 1st position of the dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran typically involves the following steps:

    Fluorophenyl Substitution: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorophenyl halide with the brominated dihydroisobenzofuran under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(4-chlorophenyl)-1,3-dihydroisobenzofuran
  • 5-Bromo-1-(4-methylphenyl)-1,3-dihydroisobenzofuran
  • 5-Bromo-1-(4-nitrophenyl)-1,3-dihydroisobenzofuran

Uniqueness

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

5-bromo-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-11-3-6-13-10(7-11)8-17-14(13)9-1-4-12(16)5-2-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRFFXXIKAWNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(O1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223380
Record name 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-66-0
Record name 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobenzofuran, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the key structural features of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran?

A1: this compound exhibits a dihedral angle of 71.50° (9)° between its two ring systems []. This indicates a significant twist between the isobenzofuran and the fluorophenyl ring. Additionally, it displays an unusually short intermolecular Br⋯Br contact of 3.4311 (5) Å []. This close contact suggests potential halogen bonding interactions between neighboring molecules.

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